N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The unique structure of this compound, which includes a triazolopyrimidine moiety, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the propyl chain: The triazolopyrimidine core is then functionalized with a propyl chain through alkylation reactions using alkyl halides or other suitable reagents.
Formation of the acetamidobenzamide moiety: The final step involves the coupling of the functionalized triazolopyrimidine with 4-acetamidobenzoyl chloride or a similar reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the triazolopyrimidine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), making it a promising candidate for cancer treatment.
Agriculture: Triazolopyrimidine derivatives have been studied for their herbicidal, antifungal, and antiviral properties. This compound could be explored for similar applications in crop protection.
Biological Research: The compound’s ability to interact with specific molecular targets makes it useful for studying cellular pathways and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as CDKs . By inhibiting these kinases, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells . The triazolopyrimidine moiety plays a crucial role in binding to the active site of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK inhibitory activity.
Triazolopyrimidine analogs: Other triazolopyrimidine derivatives have shown various biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
4-acetamido-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12(24)22-15-6-4-14(5-7-15)16(25)18-8-2-3-13-9-19-17-20-11-21-23(17)10-13/h4-7,9-11H,2-3,8H2,1H3,(H,18,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSQJVPOJSGRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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